7-(Bromomethyl)isochromane
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Overview
Description
Synthesis Analysis
The synthesis of brominated compounds is a topic of interest in several papers. For instance, paper describes the synthesis of brominated biindenylidenediones from their non-brominated precursors. This process involves the substitution of hydrogen atoms by bromine, which significantly affects the properties of the resulting compounds. Although the synthesis of 7-(Bromomethyl)isochromane is not explicitly described, similar bromination techniques could potentially be applied.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for understanding their reactivity and properties. Paper discusses the molecular structure of the bromomethyl radical, CH2Br, providing insights into the planarity and bond lengths of such compounds. This information can be extrapolated to understand the structural aspects of 7-(Bromomethyl)isochromane, which would also contain a bromomethyl group.
Chemical Reactions Analysis
The reactivity of bromomethyl groups in various chemical reactions is of significant interest. Paper explores the palladium-catalyzed bromoalkynylation of C-C double bonds, which could be relevant to the reactivity of 7-(Bromomethyl)isochromane in similar conditions. The paper demonstrates how bromoalkynes can be used to synthesize complex molecules, suggesting that the bromomethyl group in 7-(Bromomethyl)isochromane could also participate in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. Paper investigates the photochromic and photomagnetic properties of synthesized brominated compounds, indicating that the introduction of bromine atoms can considerably alter these properties. Similarly, paper provides vibrational assignments for a bromomethylcoumarin derivative, which could be used to infer some of the vibrational properties of 7-(Bromomethyl)isochromane.
Scientific Research Applications
Isochromanes in Endophytic Fungus Research
Isochromanes, including derivatives of 7-(Bromomethyl)isochromane, have been identified in endophytic fungi like Aspergillus fumigatus from Cordyceps sinensis. These compounds, such as the ones isolated from Aspergillus fumigatus, have shown cytotoxicity against cell lines, indicating potential for medical research and therapeutic applications (Li et al., 2019).
Role in Structural and Spectroscopic Analysis
Studies involving 7-methyl-4-bromomethylcoumarin, a compound structurally related to 7-(Bromomethyl)isochromane, have contributed to understanding vibrational modes in spectroscopic analysis. This research assists in the interpretation of infrared and Raman spectra, which is valuable for molecular structure elucidation (Sortur et al., 2008).
Novel Compounds Synthesis
7-(Bromomethyl)isochromane derivatives have been used in the synthesis of novel compounds. For instance, isochromano[4,3-b]quinoline derivatives were synthesized using isochrom anone-4 as a starting material. This highlights its role in facilitating new chemical syntheses, contributing to the development of new materials and drugs (Ji Jina-ye, 2006).
Contributions in Crystallography
The study of di(bromomethyl)naphthalene isomers, closely related to 7-(Bromomethyl)isochromane, has provided insights into crystal structures and interactions like CH...Br and Br...Br, enhancing the understanding of molecular packing and bonding in crystallography (Jones & Kuś, 2010).
Safety And Hazards
Future Directions
Isochromans are well recognized in drug discovery and produce diverse therapeutically related applications in pharmacological practices . They have multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents . Therefore, the development of versatile synthetic methods of isochromane derivatives like “7-(Bromomethyl)isochromane” is an important research topic in organic chemistry .
properties
IUPAC Name |
7-(bromomethyl)-3,4-dihydro-1H-isochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECFMPGACQUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)isochromane | |
CAS RN |
2228574-75-0 |
Source
|
Record name | 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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